2-(Azetidin-3-YL)-1,8-naphthyridine

Kinase inhibitor Antibacterial fluoroquinolone Regioisomer SAR

2-(Azetidin-3-yl)-1,8-naphthyridine (CAS 870089-51-3) is a heterocyclic building block comprising a 1,8-naphthyridine core substituted at the 2‑position with an azetidin-3-yl ring. Its molecular formula is C₁₁H₁₁N₃ and its molecular weight is 185.23 g mol⁻¹.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 870089-51-3
Cat. No. B11908851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-YL)-1,8-naphthyridine
CAS870089-51-3
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC3=C(C=CC=N3)C=C2
InChIInChI=1S/C11H11N3/c1-2-8-3-4-10(9-6-12-7-9)14-11(8)13-5-1/h1-5,9,12H,6-7H2
InChIKeySXKUFTVUNZYSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)-1,8-naphthyridine (CAS 870089-51-3): Structural and Pharmacophoric Identity for Procurement Decisions


2-(Azetidin-3-yl)-1,8-naphthyridine (CAS 870089-51-3) is a heterocyclic building block comprising a 1,8-naphthyridine core substituted at the 2‑position with an azetidin-3-yl ring . Its molecular formula is C₁₁H₁₁N₃ and its molecular weight is 185.23 g mol⁻¹ . The 1,8‑naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, appearing in antibacterial fluoroquinolones (e.g., gemifloxacin, enoxacin) and in kinase inhibitor programmes targeting CDK8/19, ALK5 and AGC kinases [1]. The azetidine ring introduces a constrained secondary amine that distinguishes this compound from simple alkyl‑, halo‑ or unsubstituted 1,8‑naphthyridines and that enables further chemical elaboration through amide coupling, reductive amination or sulfonamide formation .

Why Generic 1,8-Naphthyridine or Simple Alkyl Analogs Cannot Replace 2-(Azetidin-3-yl)-1,8-naphthyridine in Research and Development


The 1,8‑naphthyridine scaffold tolerates substitution at several positions, but the location and nature of the substituent profoundly influence target engagement, physicochemical properties and metabolic fate [1]. In the fluoroquinolone antibacterial series, moving the azetidine moiety from C‑7 to C‑2 converts a DNA‑gyrase/topoisomerase IV inhibitor into a pharmacophore that engages kinase ATP‑binding pockets [2]. The azetidine secondary amine (predicted pKₐ ≈ 8.5) provides a protonation site that is absent in 2‑methyl‑ or 2‑chloro‑1,8‑naphthyridine, altering solubility, permeability and salt‑formation characteristics [3]. Consequently, a researcher cannot simply interchange 2‑(azetidin‑3‑yl)‑1,8‑naphthyridine with an unsubstituted, 2‑alkyl or 7‑azetidinyl analog and expect to retain the same biological, pharmacokinetic or synthetic utility. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 2-(Azetidin-3-yl)-1,8-naphthyridine Versus Closest Analogs


Positional Regiochemistry Directs Target Selectivity: C2‑Azetidinyl Engages Kinase ATP‑Binding Sites Whereas C7‑Azetidinyl Targets Bacterial Gyrase/Topoisomerase IV

The antibacterial fluoroquinolone E‑4695, a C‑7 azetidinyl‑1,8‑naphthyridine‑3‑carboxylic acid, displays MIC₉₀ values of 0.06–0.5 µg mL⁻¹ against Gram‑positive cocci and is 2‑ to 16‑fold more potent than ciprofloxacin, ofloxacin and fleroxacin [1]. In contrast, the C‑2 azetidinyl isomer 2‑(azetidin‑3‑yl)‑1,8‑naphthyridine lacks the 3‑carboxylic acid required for gyrase binding and has been claimed in patent families as a key intermediate for kinase inhibitors targeting AGC kinases (PKC, PKD, CDK9, ROCK‑I/II) [2]. This regioisomeric switch from antibacterial to kinase‑modulating pharmacophore constitutes a qualitative differentiation that governs target selection in drug discovery programmes.

Kinase inhibitor Antibacterial fluoroquinolone Regioisomer SAR

Azetidine Secondary Amine Confers Ionisable Functionality Absent in 2‑Alkyl or 2‑Halo‑1,8‑naphthyridine Analogs

2‑(Azetidin‑3‑yl)‑1,8‑naphthyridine possesses a secondary amine (predicted pKₐ ≈ 8.5) that is protonated at physiological pH, enabling salt formation and enhancing aqueous solubility [1]. The closest non‑ionisable comparator, 2‑methyl‑1,8‑naphthyridine, has no basic centre in the substituent and consequently cannot form hydrochloride or mesylate salts. The topological polar surface area (TPSA) of the target compound is calculated as 38.0 Ų, versus 25.8 Ų for 2‑methyl‑1,8‑naphthyridine, reflecting the additional hydrogen‑bond donor capability of the azetidine NH [1].

Physicochemical property Solubility Salt formation

Vendor‑Verified High Purity (≥98%) Distinguishes the Product from Industry‑Typical 95% Minimum Specifications for Naphthyridine Building Blocks

Multiple independent vendors (ChemScene, Leyan, MolCore) specify the purity of 2‑(azetidin‑3‑yl)‑1,8‑naphthyridine as ≥98% by HPLC, with ISO‑certified quality systems . This exceeds the typical 95% minimum purity frequently listed for related 1,8‑naphthyridine intermediates (e.g., 3‑bromo‑2,4‑dimethyl‑7‑{3‑[(4‑methyl‑1H‑pyrazol‑1‑yl)methyl]azetidin‑1‑yl}‑1,8‑naphthyridine and 6‑bromo‑N,5,7‑trimethyl‑N‑[1‑(pyrazin‑2‑yl)azetidin‑3‑yl]‑1,8‑naphthyridin‑2‑amine, both supplied at 95%) [1]. The designated storage condition (sealed dry, 2‑8 °C) further indicates the compound’s stability under refrigerated storage, minimising batch‑to‑batch variability in long‑term research programmes.

Chemical purity Quality control Procurement specification

Synthetic Versatility of the Free Azetidine Amine Enables Rapid Parallel Library Synthesis Unavailable to 2‑Halo or 2‑Hydroxy Precursors

The secondary amine of the azetidine ring in 2‑(azetidin‑3‑yl)‑1,8‑naphthyridine can be directly acylated, sulfonylated or engaged in reductive amination without requiring a transition‑metal catalyst [1]. In contrast, 2‑chloro‑1,8‑naphthyridine requires Pd‑catalyzed Buchwald–Hartwig or Suzuki coupling for C–N bond formation, introducing additional cost, time and purification burden [2]. This functional handle has been exploited in the synthesis of hybrid β‑lactam‑naphthyridine‑azetidine pharmacophores, where the azetidine NH serves as the point of fusion [3].

Medicinal chemistry Library synthesis Building block reactivity

Optimal Application Scenarios for 2-(Azetidin-3-yl)-1,8-naphthyridine Based on Validated Differentiation Evidence


Kinase‑Focused Medicinal Chemistry: AGC Kinase and CDK Inhibitor Programmes

Patents explicitly claiming 2‑substituted naphthyridines as AGC kinase modulators establish the C‑2 azetidinyl motif as a privileged entry point for targeting PKC, PKD, CDK9 and ROCK‑I/II [1]. Teams pursuing these targets should prioritise 2‑(azetidin‑3‑yl)‑1,8‑naphthyridine over the C‑7 azetidinyl isomer because the C‑7 regioisomer directs pharmacology toward bacterial DNA gyrase/topoisomerase IV (MIC₉₀ 0.06–0.5 µg mL⁻¹ against Gram‑positive cocci) rather than the intended kinase panel [2].

Parallel Library Synthesis for High‑Throughput Screening Hit Expansion

The free azetidine secondary amine permits single‑step amide bond formation, sulfonamide synthesis or reductive amination without metal catalysts [3]. This reactivity advantage reduces library production cycle time by 50–70% compared with 2‑halo‑1,8‑naphthyridine precursors that require Pd‑mediated cross‑coupling, directly lowering the cost per compound and enabling larger, more diverse screening sets within fixed budget and timeline constraints [4].

Fragment‑Based Drug Discovery Requiring Ionisable, Soluble Fragments

The predicted pKₐ of ~8.5 for the azetidine NH provides a protonation site at physiological pH, enhancing aqueous solubility and enabling salt formation for consistent solid dosing [5]. This ionisable character, absent in 2‑methyl‑ or 2‑chloro‑1,8‑naphthyridine (ΔpKₐ > 5 units), makes 2‑(azetidin‑3‑yl)‑1,8‑naphthyridine a superior fragment hit for biophysical screening techniques (SPR, ITC, NMR) that demand high‑solubility, well‑behaved chemical matter [5].

Procurement for Quality‑Controlled Pre‑clinical Candidate Optimisation

The consistent ≥98% HPLC purity specification across multiple ISO‑certified vendors (ChemScene, Leyan, MolCore) minimises impurity‑driven assay artefacts in cellular and biochemical pharmacology studies . This purity threshold exceeds the 95% typical of many naphthyridine‑azetidine analogs, providing a lower total impurity burden that is critical when structure–activity relationships are finely balanced and trace contaminants could confound lead optimisation decisions [6].

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